

# An In-Depth Technical Guide to 2,6-Dichlorobiphenyl (PCB-10)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,6-Dichlorobiphenyl

Cat. No.: B022184

[Get Quote](#)

## Abstract

**2,6-Dichlorobiphenyl**, designated as PCB-10 in the Ballschmiter numbering system, is a significant congener of the polychlorinated biphenyl (PCB) family.<sup>[1]</sup> As an ortho-substituted, non-coplanar PCB, its chemical behavior, toxicological profile, and environmental fate diverge notably from its coplanar counterparts, which are typically associated with dioxin-like toxicity. This guide provides a comprehensive technical overview of **2,6-dichlorobiphenyl**, detailing its chemical and physical properties, structural characteristics, synthesis, and spectroscopic profile. Furthermore, it delves into its metabolic pathways, mechanisms of toxicity, environmental persistence, and state-of-the-art analytical methodologies for its detection and quantification. This document is intended for researchers in environmental science, toxicology, and drug development seeking a detailed understanding of this environmentally persistent and biologically active molecule.

## Molecular Structure and Chemical Properties

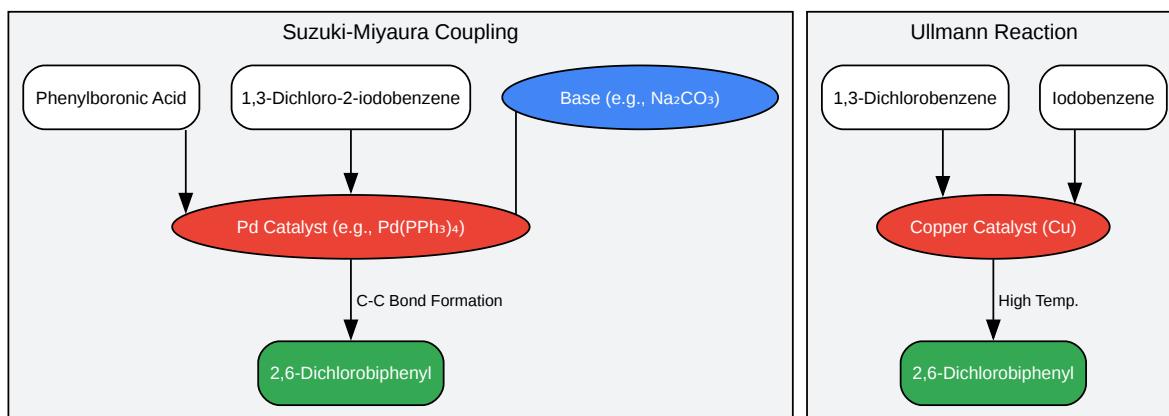
**2,6-Dichlorobiphenyl** is an aromatic organic compound consisting of a biphenyl scaffold where one phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions.<sup>[1]</sup> This ortho-substitution pattern is sterically hindering, forcing the two phenyl rings to rotate out of plane with respect to each other. This non-coplanar configuration is a critical determinant of its biological activity, preventing it from binding effectively to the aryl hydrocarbon (Ah) receptor, the primary target for dioxin-like, coplanar PCBs.<sup>[2][3]</sup>

The molecule's formal IUPAC name is 1,3-dichloro-2-phenylbenzene.[\[1\]](#) Its key identifiers and physicochemical properties are summarized in Table 1 below.

Table 1: Chemical Identity and Physicochemical Properties of **2,6-Dichlorobiphenyl**

| Property             | Value                                          | Source(s)                               |
|----------------------|------------------------------------------------|-----------------------------------------|
| IUPAC Name           | 1,3-dichloro-2-phenylbenzene                   | <a href="#">[1]</a>                     |
| Synonyms             | 2,6-Dichloro-1,1'-biphenyl,<br>PCB 10          | <a href="#">[1]</a>                     |
| CAS Number           | 33146-45-1                                     | <a href="#">[1]</a>                     |
| Molecular Formula    | C <sub>12</sub> H <sub>8</sub> Cl <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight     | 223.10 g/mol                                   | <a href="#">[1]</a>                     |
| Melting Point        | 31-35.5 °C                                     | <a href="#">[4]</a> <a href="#">[5]</a> |
| Boiling Point        | ~289.8 °C (estimate)                           | <a href="#">[2]</a>                     |
| Water Solubility     | 2.41 mg/L at 25 °C                             | <a href="#">[2]</a>                     |
| LogP (Octanol/Water) | 5.0 (predicted)                                | <a href="#">[6]</a>                     |

## Synthesis of 2,6-Dichlorobiphenyl


The synthesis of unsymmetrical biaryls like **2,6-dichlorobiphenyl** is commonly achieved through transition metal-catalyzed cross-coupling reactions. Key methodologies include the Suzuki-Miyaura coupling and the Ullmann reaction.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For **2,6-dichlorobiphenyl**, this would typically involve the reaction of a phenylboronic acid with 2,6-dichloroiodobenzene (or a more reactive halide) in the presence of a palladium catalyst and a base. The use of aryl chlorides can be challenging and often requires specialized, bulky phosphine ligands to achieve high yields.[\[7\]](#)[\[8\]](#)

## Ullmann Reaction

The classical Ullmann reaction involves the copper-catalyzed coupling of two aryl halides at elevated temperatures.[9][10] A modified approach could involve the coupling of 1,3-dichlorobenzene with a phenylating agent in the presence of a copper catalyst. Modern Ullmann-type reactions can often be performed under milder conditions with the use of ligands and different copper sources.[11]



[Click to download full resolution via product page](#)

Caption: Common synthetic routes to **2,6-dichlorobiphenyl**.

## Spectroscopic Analysis and Structural Elucidation

The structural identity of **2,6-dichlorobiphenyl** is confirmed through a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is complex due to the molecule's asymmetry. The protons on the dichlorinated ring (H-3, H-4, H-5) would appear as a multiplet, while the five protons on the unsubstituted phenyl ring would also produce a complex set of multiplets in the aromatic region (typically  $\delta$  7.2-7.6 ppm).[1] The exact chemical shifts are influenced by

the anisotropic effects of the adjacent ring and the steric strain caused by the ortho-chlorine atoms.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms. The carbons bearing the chlorine atoms (C-2, C-6) are significantly downfield. The remaining aromatic carbons appear in the typical range of  $\delta$  125-145 ppm.[1]

## Mass Spectrometry (MS)

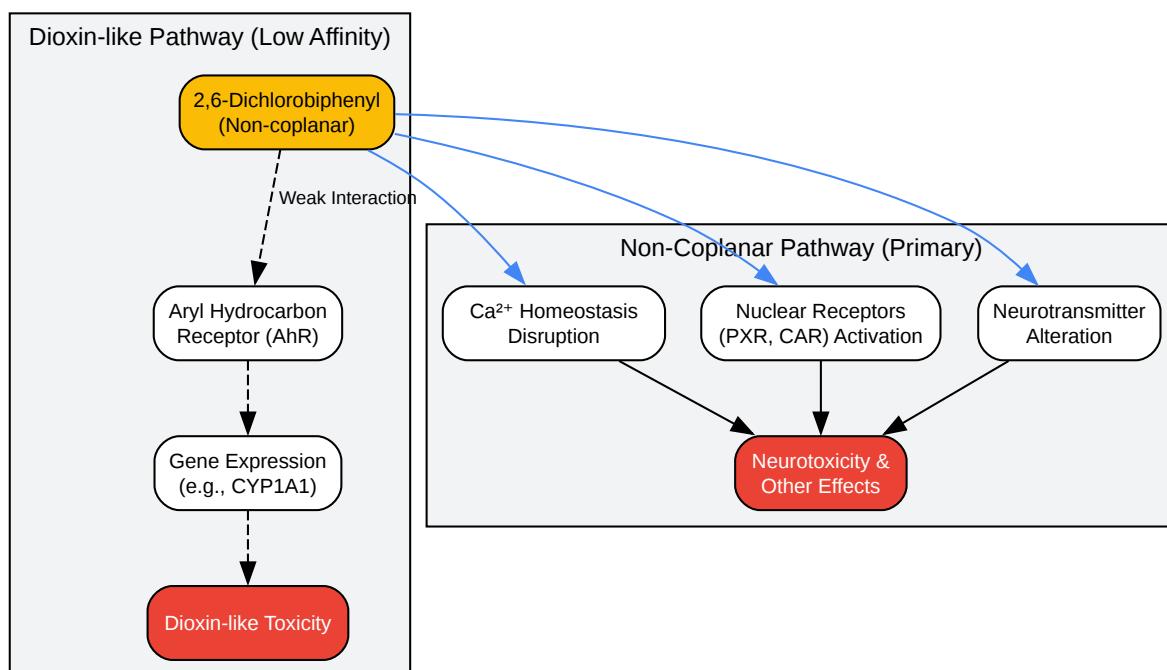
Under electron ionization (EI), the mass spectrum of **2,6-dichlorobiphenyl** is characterized by a prominent molecular ion ( $\text{M}^+$ ) peak cluster at  $m/z$  222, 224, and 226, reflecting the isotopic abundance of the two chlorine atoms.[1] A key fragmentation pathway is the sequential loss of chlorine radicals ( $\text{Cl}\cdot$ ). Unlike many other PCB congeners, **2,6-dichlorobiphenyl** shows a reduced tendency for chlorine randomization across the rings before fragmentation due to the steric hindrance from the ortho-substituents.[12] The primary fragmentation involves the loss of one chlorine atom ( $[\text{M}-\text{Cl}]^+$ ) at  $m/z$  187, followed by the loss of the second chlorine atom ( $[\text{M}-2\text{Cl}]^+$ ) at  $m/z$  152.[12]

## Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for:

- C-H stretching (aromatic):  $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C=C stretching (aromatic ring):  $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-Cl stretching:  $\sim 800\text{-}600\text{ cm}^{-1}$
- Aromatic C-H out-of-plane bending:  $\sim 900\text{-}675\text{ cm}^{-1}$ , which can be diagnostic of the substitution pattern.

## Toxicology and Mechanism of Action


The toxicology of **2,6-dichlorobiphenyl** is fundamentally different from that of coplanar PCBs. Lacking affinity for the Ah receptor, it does not elicit dioxin-like toxic effects.[2][13] Instead, its toxicity is mediated through alternative pathways.

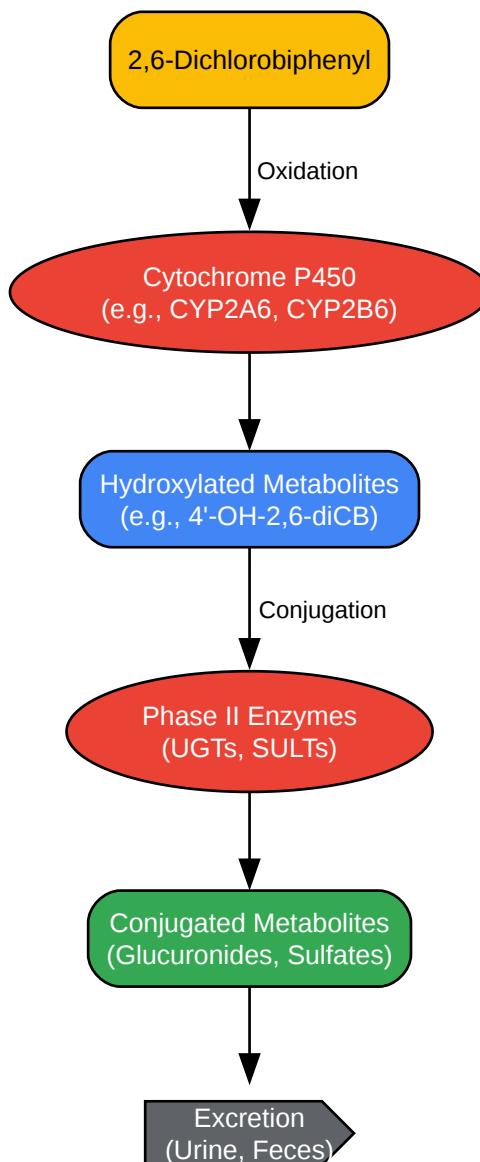
## Ah-Receptor Independent Mechanisms

Research has shown that non-coplanar PCBs, including **2,6-dichlorobiphenyl**, can exert significant biological effects through mechanisms such as:

- Neurotoxicity: They can interfere with intracellular signaling pathways, particularly calcium ( $\text{Ca}^{2+}$ ) homeostasis, and alter neurotransmitter levels.[13]
- Endocrine Disruption: Some non-coplanar PCBs exhibit estrogenic or anti-estrogenic activity.
- Activation of Nuclear Receptors: Certain congeners have been shown to be agonists for the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), which regulate the expression of genes involved in xenobiotic metabolism and other cellular processes.[4]

These distinct mechanisms underscore the inadequacy of using Ah-receptor binding affinity alone (via Toxic Equivalency Factors, TEFs) to assess the total risk posed by PCB mixtures.[2] [13]




[Click to download full resolution via product page](#)

Caption: Contrasting toxicological pathways of **2,6-dichlorobiphenyl**.

## Metabolism and Environmental Fate

### Metabolic Pathway

Like other PCBs, **2,6-dichlorobiphenyl** is metabolized in mammals by the cytochrome P450 (CYP) monooxygenase system, primarily in the liver.[14] The metabolism of less-chlorinated PCBs generally proceeds via hydroxylation. Due to the presence of unsubstituted positions, **2,6-dichlorobiphenyl** can be oxidized to form various monohydroxylated metabolites (OH-PCBs).[15] The resulting hydroxylated metabolites are more polar, facilitating their conjugation (e.g., with glucuronic acid or sulfate) and subsequent excretion.[15]



[Click to download full resolution via product page](#)

Caption: Generalized metabolic pathway of **2,6-dichlorobiphenyl**.

## Environmental Fate and Persistence

**2,6-Dichlorobiphenyl** is a persistent organic pollutant (POP). Its chemical stability and lipophilicity lead to its persistence in the environment and bioaccumulation in the fatty tissues of organisms.[\[16\]](#) Key environmental fate processes include:

- Transport: It can undergo long-range atmospheric transport, leading to its presence in remote ecosystems far from its original sources.[\[16\]](#)
- Partitioning: In aquatic environments, it strongly partitions from water to sediment and suspended organic matter.[\[17\]](#)
- Degradation: Abiotic degradation is extremely slow. Biotic degradation can occur under both aerobic and anaerobic conditions by microorganisms, but the rates are generally low, contributing to its environmental persistence.[\[18\]](#)[\[19\]](#)

## Analytical Methodology

The determination of **2,6-dichlorobiphenyl** in environmental matrices requires sensitive and selective analytical techniques, typically involving gas chromatography coupled with mass spectrometry (GC-MS).

## Experimental Protocol: Quantification in Sediment by GC-MS/MS

This protocol provides a validated workflow for the trace-level quantification of **2,6-dichlorobiphenyl** (PCB-10) in sediment samples, adapted from established EPA methodologies and current best practices.[\[20\]](#)[\[21\]](#)[\[22\]](#)

1. Sample Preparation and Extraction: a. Homogenize the sediment sample to ensure uniformity. Determine the dry weight percentage on a separate aliquot. b. Weigh approximately 10 g (dry-weight equivalent) of the homogenized sediment into a Soxhlet extraction thimble. c. Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual water. d.

Spike the sample with a known amount of a labeled internal standard (e.g.,  $^{13}\text{C}_{12}$ -**2,6-Dichlorobiphenyl**) for isotope dilution quantification. e. Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane:acetone for 16-24 hours.[21]

2. Extract Cleanup: a. Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator. b. Prepare a Florisil or silica gel chromatography column for cleanup to remove polar interferences. c. Elute the PCBs from the column using a non-polar solvent such as hexane. d. (Optional) For samples with high sulfur content, a copper powder treatment step may be necessary to remove elemental sulfur.

3. Instrumental Analysis (GC-MS/MS): a. Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS). b. Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ) is suitable for separating PCB congeners. c. GC Conditions:

- Injector: Splitless mode, 250 °C.
- Oven Program: Start at 100 °C, hold for 2 min, ramp at 8 °C/min to 310 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. d. MS/MS Conditions (MRM Mode):
- Ionization: Electron Ionization (EI) at 70 eV.
- Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the native PCB-10 and the labeled internal standard to ensure selectivity and sensitivity.
- Example Transition for PCB-10: Precursor ion (m/z 222)  $\rightarrow$  Product ion (m/z 152).
- Example Transition for  $^{13}\text{C}_{12}$ -PCB-10: Precursor ion (m/z 234)  $\rightarrow$  Product ion (m/z 164).

4. Quantification: a. Generate a multi-point calibration curve using standards of known concentration containing both native and labeled PCB-10. b. Quantify the concentration of PCB-10 in the sample extract by calculating the ratio of the native analyte response to the labeled internal standard response and comparing it against the calibration curve. This isotope dilution method corrects for variations in extraction efficiency and instrument response.[23]

## Conclusion

**2,6-Dichlorobiphenyl** (PCB-10) represents a class of non-coplanar PCBs with a distinct toxicological and chemical profile. Its inability to bind the Ah receptor shifts its biological impact towards alternative mechanisms, including neurotoxicity and disruption of intracellular signaling, making it a congener of significant concern. Its environmental persistence and

potential for bioaccumulation necessitate robust and sensitive analytical methods for monitoring its presence in various environmental compartments. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in the study and management of this important environmental contaminant.

## References

- Fischer, L. J., Seegal, R. F., Ganey, P. E., Pessah, I. N., & Kodavanti, P. R. S. (1998). Symposium overview: toxicity of non-coplanar PCBs. *Toxicological Sciences*, 41(1), 49-61. [\[Link\]](#)
- Gafni, J., Hinden, L., Yaglov, C., & Yavin, E. (2004). Ortho-substituted but not coplanar PCBs rapidly kill cerebellar granule cells. *Neurotoxicology*, 25(4), 557-567. [\[Link\]](#)
- Fischer, L. J., Seegal, R. F., Ganey, P. E., Pessah, I. N., & Kodavanti, P. R. S. (1998). Symposium Overview: Toxicity of Non-Coplanar PCBs. *Toxicological Sciences*, 41(1), 49-61. [\[Link\]](#)
- Al-Salman, F., & Plant, N. (2012). Non-coplanar polychlorinated biphenyls (PCBs) are direct agonists for the human pregnane-X receptor and constitutive androstane receptor, and activate target gene expression in a tissue-specific manner. *Toxicology and Applied Pharmacology*, 263(1), 7-15. [\[Link\]](#)
- Fischer, L. J., et al. (1998). Symposium Overview: Toxicity of Non-Coplanar PCBs. *Toxicological Sciences*. [\[Link\]](#)
- Safe, S., Jamieson, W. D., Hutzinger, O., & Pohland, A. E. (1975). The mass spectra of polychlorinated biphenyls. *Journal of the Chemical Society, Perkin Transactions 1*, (5), 482-485. [\[Link\]](#)
- Kennedy, S. W., Lorenzen, A., & Jones, S. P. (1981). Metabolism of dichlorobiphenyls by hepatic microsomal cytochrome P-450. *Toxicology and Applied Pharmacology*, 58(2), 231-239. [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36342, **2,6-Dichlorobiphenyl**. [\[Link\]](#)
- Waters Corporation. (n.d.). Routine Quantitation of Polychlorinated Biphenyls (PCBs)
- Shimadzu Corporation. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-resolution GC/MS using Selected Ion Monitoring. [\[Link\]](#)
- Stenutz, R. (n.d.). **2,6-dichlorobiphenyl**. [\[Link\]](#)
- Zhang, Y., et al. (2010). Determination of PCBs in sediments by ASE and GC/MS. *Environmental Chemistry*. [\[Link\]](#)

- S. Geetha, et al. (2016). Diversity of 2, 4 Dichlorobiphenyl Degrading Consortium of Pseudomonas Isolates GSa and GSb for Degradation of Poly Chlorinated. Indian Journal of Science and Technology. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- S. Mondal, et al. (2022).
- Inui, H., et al. (2014). Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls. International Journal of Molecular Sciences. [Link]
- Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. [Link]
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. [Link]
- Geetha, S., & Fulekar, M. H. (2011). Biodegradation of 2,4'-dichlorobiphenyl, a congener of polychlorinated biphenyl, by Pseudomonas isolates GSa and GSb. Journal of Environmental Biology, 32(5), 551-556. [Link]
- Agency for Toxic Substances and Disease Registry. (2000).
- PubChemLite. (n.d.). **2,6-dichlorobiphenyl** (C12H8Cl2). [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2,6-Dichlorobiphenyl | C12H8Cl2 | CID 36342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2,6-dichlorobiphenyl (C12H8Cl2) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ullmann Reaction [organic-chemistry.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Symposium overview: toxicity of non-coplanar PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Mammalian cytochrome P450-dependent metabolism of polychlorinated dibenzo-p-dioxins and coplanar polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Potential of Multinuclear Solid-State  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{35}\text{Cl}$  Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. gcms.cz [gcms.cz]
- 21. epa.gov [epa.gov]
- 22. researchgate.net [researchgate.net]
- 23. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dichlorobiphenyl (PCB-10)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022184#2-6-dichlorobiphenyl-chemical-properties-and-structure>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)